1,4-Dimethyl-3-(5-methylthiophen-2-YL)-1H-pyrazol-5-amine
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Overview
Description
1,4-Dimethyl-3-(5-methylthiophen-2-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with methyl groups and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(5-methylthiophen-2-YL)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Methylation: The final step involves the methylation of the pyrazole ring at the desired positions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-(5-methylthiophen-2-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
1,4-Dimethyl-3-(5-methylthiophen-2-YL)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-(5-methylthiophen-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-3-(2-thienyl)-1H-pyrazol-5-amine: Similar structure but with a different thiophene substitution pattern.
1,4-Dimethyl-3-(3-thienyl)-1H-pyrazol-5-amine: Another isomer with a different thiophene substitution.
1,4-Dimethyl-3-(4-thienyl)-1H-pyrazol-5-amine: Yet another isomer with a different thiophene substitution.
Uniqueness
1,4-Dimethyl-3-(5-methylthiophen-2-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its electronic properties and biological activity. This makes it a valuable compound for targeted research in various scientific fields.
Properties
Molecular Formula |
C10H13N3S |
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Molecular Weight |
207.30 g/mol |
IUPAC Name |
2,4-dimethyl-5-(5-methylthiophen-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-6-4-5-8(14-6)9-7(2)10(11)13(3)12-9/h4-5H,11H2,1-3H3 |
InChI Key |
XDMSAMKIKMRTAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NN(C(=C2C)N)C |
Origin of Product |
United States |
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